molecular formula C24H30ClN3O7 B1215341 Clebopride malate CAS No. 57645-91-7

Clebopride malate

Cat. No. B1215341
CAS RN: 57645-91-7
M. Wt: 508 g/mol
InChI Key: NYNKCGWJPNZJMI-UHFFFAOYSA-N
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Description

Clebopride malate is a dopamine antagonist drug with antiemetic and prokinetic properties . It is used to treat functional gastrointestinal disorders . Chemically, it is a substituted benzamide, closely related to metoclopramide .


Molecular Structure Analysis

The molecular weight of Clebopride malate is 507.96 . The molecular formula is C24H30ClN3O7 . The structure is closely related to metoclopramide .


Physical And Chemical Properties Analysis

Clebopride malate has a molecular weight of 507.96 . Its molecular formula is C24H30ClN3O7 . It appears as a solid, white to off-white in color .

Scientific Research Applications

Pharmacokinetics Study

  • Scientific Field: Pharmacology
  • Application Summary: Clebopride malate has been used in pharmacokinetics studies. These studies are designed to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application: In one study, a LC-MS/MS method was developed and validated for the determination of clebopride and its application to a pharmacokinetics study in healthy Chinese volunteers .
  • Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies provide valuable data on how the drug behaves in the body, which can inform dosage recommendations and potential drug interactions .

Antiemetic Drug in Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: Clebopride malate has been used as an antiemetic drug in cancer treatment. Specifically, it has been tested in a phase I trial in cisplatin-treated patients .
  • Methods of Application: The drug was started at a dosage of 0.10 mg/kg in a group of 6 patients and escalated by 0.2 mg at each dose level .
  • Results or Outcomes: Side effects included somnolence, diarrhea, and extrapyramidal-like symptoms. The latter occurred at almost all dose levels in 14% of the cycles and limited continuation of the study. Activity in this group of patients was encouraging but, considering the rate of extrapyramidal symptoms, further dose escalation is not indicated and activity at lower, non-toxic levels should be investigated .

Adjunct Use in Colonoscopy Preparation

  • Scientific Field: Gastroenterology
  • Application Summary: Clebopride malate has been used as an adjunct in polyethylene glycol electrolyte (PEG) solution for colonoscopy preparation .
  • Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered along with the PEG solution prior to the colonoscopy procedure .
  • Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the effectiveness of colonoscopy preparation, which can lead to more accurate diagnoses .

Reference Standard for Laboratory Tests

  • Scientific Field: Pharmacology
  • Application Summary: Clebopride malate is used as a reference standard for laboratory tests as prescribed in the European Pharmacopoeia .
  • Methods of Application: The specific methods of application are not mentioned in the source, but generally, reference standards are used to ensure the accuracy and reliability of laboratory tests .
  • Results or Outcomes: The use of Clebopride malate as a reference standard helps to ensure that laboratory tests are conducted accurately and consistently, which is crucial for scientific research and medical diagnoses .

Treatment of Gastroesophageal Reflux Disease

  • Scientific Field: Gastroenterology
  • Application Summary: Clebopride malate has been used in the treatment of gastroesophageal reflux disease (GERD). This condition is characterized by stomach acid frequently flowing back into the tube connecting your mouth and stomach (esophagus) and can irritate the lining of your esophagus .
  • Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered orally to patients suffering from GERD .
  • Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the symptoms of GERD, which can lead to a better quality of life for patients .

Treatment of Functional Dyspepsia

  • Scientific Field: Gastroenterology
  • Application Summary: Clebopride malate has been used in the treatment of functional dyspepsia. This condition is characterized by chronic or recurrent pain or discomfort centered in the upper abdomen .
  • Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered orally to patients suffering from functional dyspepsia .
  • Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the symptoms of functional dyspepsia, which can lead to a better quality of life for patients .

Safety And Hazards

Clebopride malate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxybenzamide;2,4-dihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKCGWJPNZJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clebopride malate

CAS RN

57645-91-7
Record name Butanedioic acid, 2-hydroxy-, compd. with 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57645-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clebopride malate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057645917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malic acid, compound with 4-amino-N-[1-(benzyl)piperidin-4-yl]-5-chloro-2-methoxybenzamide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
최수봉, 권경순, 운성철, 정문관, 김종설 - 지'||| 심 - e-yujm.org
… ~ -Gastric b.mptying Tine을 이용한 기능상 소화기장이 환자의 Clebopride Malate에 의한 효 … The Observation of Clebopride Malate Effecton Funchional Gastrointestinal DSease by USe of …
Number of citations: 3 e-yujm.org
HW Ryou, JH Lee, YH Chi, YH Hahn… - Journal of …, 2000 - koreascience.kr
Clebopride malate (Cm) is a new benzamide drug which has a potent central antidopaminergic activity possessing antiemetic and anxiolytic properties. A purpose of this study was to …
Number of citations: 1 koreascience.kr
H Bleiberg, M Piccart, S Lips, JM Panzer, JBNK Mbon - Annals of oncology, 1992 - Elsevier
… Clebopride malate is a substituted benzamide which was selected for further development on … We do not recommend further investigation of clebopride malate due to its high rate of side …
Number of citations: 7 www.sciencedirect.com
PR Robinson, MD Jones, J Maddock… - Journal of Chromatography …, 1991 - Elsevier
… Clebopride malate, N-( lf-benzyl-4’-piperidyl)-2-methoxy-4-amino-5-chloro… Structures of clebopride malate (I), N-desbenzylclebopride … Clebopride malate, 2-ethoxyclebopride, …
Number of citations: 9 www.sciencedirect.com
H Kawasaki, M Yamamoto, H Okayasu… - Rinsho Shinkeigaku …, 1991 - europepmc.org
… Clebopride malate is therapeutically used for the treatment of peptic ulcer. This drug has … After cessation of clebopride malate limb dyskinesia disappeared rapidly and respiratory …
Number of citations: 1 europepmc.org
K Ramalingam, J Ekambaram - Journal of Pharmacy Research, 2013 - Elsevier
… There is no any analytical method for the analysis of clebopride malate in human blood plasma using liquid–liquid extraction (LLE) by reverse phase high-performance liquid …
Number of citations: 1 www.sciencedirect.com
SB Chioi, KS Kwon, SC Yoon, MK Chung… - Journal of Yeungnam …, 1987 - koreascience.kr
The measurement of gastric emptying time is useful in differentiation of the hypochondriac neurosis from the functional gastrointestinal disturbance, and also useful in searching the …
Number of citations: 12 koreascience.kr
M YANO, K NAKAMICHI, T YAMAKI… - Chemical and …, 1984 - jstage.jst.go.jp
… A stock solution of clebopride malate (concentration of clebopride, 1 mg per ml) was diluted … , 65 kg) were given orally a clebopride malate tablet containing 0.5 mg of clebopride, with …
Number of citations: 9 www.jstage.jst.go.jp
I MATSUMOTO - jlc.jst.go.jp
… A stock solution of clebopride malate (concentration of clebopride, 1 mg per ml) was diluted … , 65 kg) were given orally a clebopride malate tablet containing 0.5 mg of clebopride, with …
Number of citations: 0 jlc.jst.go.jp
PR Robinson, MD Jones, J Maddock - Journal of Chromatography B …, 1988 - Elsevier
… Clebopride malate and 2-ethoxyclebopride fumarate were supplied by Laboratorios Almirall (Barcelona, Spain). Standard solutions were accurately prepared in volumetric flasks by …
Number of citations: 13 www.sciencedirect.com

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